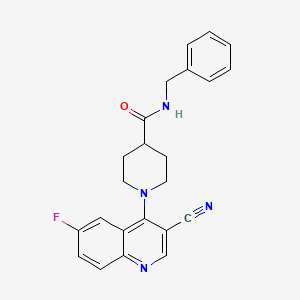
N-苄基-1-(3-氰基-6-氟喹啉-4-基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide” is a compound that belongs to the family of fluoroquinolones . Fluoroquinolones are a type of antibacterial drugs that have been used in the pharmaceutical market for several decades . They are known for their high level of antibacterial activity and wide spectrum, surpassing many antibiotics .
Synthesis Analysis
The synthesis of fluoroquinolones involves various structural modifications by incorporating substituents into different positions or by means of annelation . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of fluoroquinolones involves a quinolone system, which can be modified by incorporating fluorine atoms at different positions of the benzene ring . This results in a remarkable improvement of antimicrobial properties .Chemical Reactions Analysis
Fluoroquinolones participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones are influenced by the specific structural modifications made during synthesis . These modifications result in a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .科学研究应用
人体代谢和分布
一项研究详细描述了相关食欲素 1 和 2 受体拮抗剂的分布和代谢,重点介绍了人体受试者的消除途径和主要代谢物。这项研究为类似化合物的药代动力学提供了见解,可能指导未来的药物开发工作 (Renzulli 等人,2011 年)。
潜在抗精神病药
包括与查询化合物结构相似的杂环类似物在内的异环类似物已对其抗精神病特性进行了评估。这些研究表明在精神病学中具有潜在的治疗应用,为进一步探索此类化合物提供了基础 (Norman 等人,1996 年)。
抗菌活性
多项研究已合成并评估了喹诺酮和萘啶衍生物的抗菌活性。这些化合物显示出作为抗菌剂的巨大潜力,强调了结构修饰对增强治疗功效的重要性 (Sánchez 等人,1988 年)。
抗乙酰胆碱酯酶活性
对 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物的研究揭示了显著的抗乙酰胆碱酯酶活性,表明在治疗阿尔茨海默症等神经退行性疾病中具有潜在应用 (Sugimoto 等人,1990 年)。
抗结核药
与查询化合物密切相关的 2,4-二氨基喹唑啉系列已被确定为结核分枝杆菌生长的有效抑制剂。这一发现对于结核病药物发现至关重要,表明结构成分如何影响生物活性 (Odingo 等人,2014 年)。
发光特性和光致电子转移
对带有哌嗪取代基的萘啶酰亚胺的研究探索了它们的发光特性和在材料科学中的潜在应用,特别是用于传感器和成像应用 (Gan 等人,2003 年)。
作用机制
Fluoroquinolones work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction . This mechanism of action is different from antibiotics and other groups of antibacterials, allowing fluoroquinolones to treat infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
未来方向
The future directions in the research and development of fluoroquinolones could involve further structural modifications to improve their antimicrobial properties and spectrum . Additionally, the development of new synthesis methods and the exploration of other types of biological activity for the family of fluoroquinolones could be potential future directions .
属性
IUPAC Name |
N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O/c24-19-6-7-21-20(12-19)22(18(13-25)15-26-21)28-10-8-17(9-11-28)23(29)27-14-16-4-2-1-3-5-16/h1-7,12,15,17H,8-11,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCJWCYKHPKAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2657241.png)
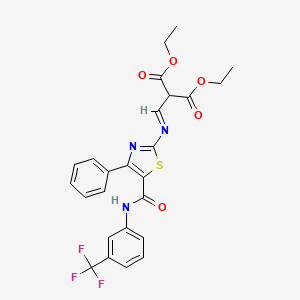
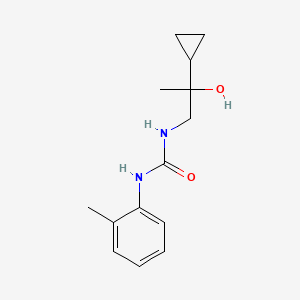

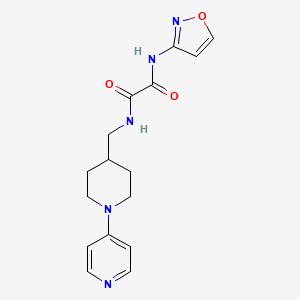

![N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2657251.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2657252.png)

![(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2657255.png)
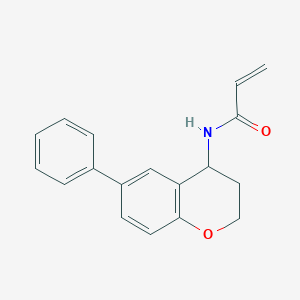
![2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2657258.png)
![2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid](/img/structure/B2657262.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2657263.png)
